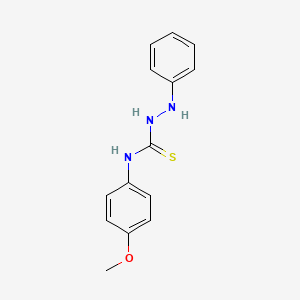![molecular formula C11H18N2O B14337671 N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine CAS No. 105522-32-5](/img/structure/B14337671.png)
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound features a phenoxyethyl group attached to an ethane-1,2-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine typically involves the reaction of 3-methylphenol with ethylene oxide to form 2-(3-methylphenoxy)ethanol. This intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates and their subsequent reaction under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature and pressure are essential for efficient production.
化学反応の分析
Types of Reactions
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N1-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The phenoxyethyl group can interact with various enzymes and receptors, modulating their activity. The ethane-1,2-diamine backbone allows the compound to form stable complexes with metal ions, which can influence biochemical pathways.
類似化合物との比較
Similar Compounds
Ethylenediamine: A simpler analog with two amine groups attached to an ethane backbone.
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: A related compound with additional aminoethyl groups.
Uniqueness
N~1~-[2-(3-Methylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other ethylenediamine derivatives and contributes to its specific applications in research and industry.
特性
| 105522-32-5 | |
分子式 |
C11H18N2O |
分子量 |
194.27 g/mol |
IUPAC名 |
N'-[2-(3-methylphenoxy)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9,13H,5-8,12H2,1H3 |
InChIキー |
IMGDSZRNQAMYFT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCCNCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


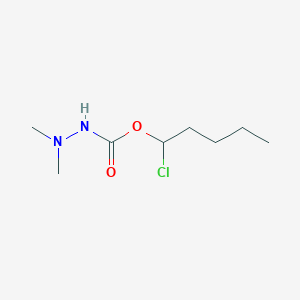


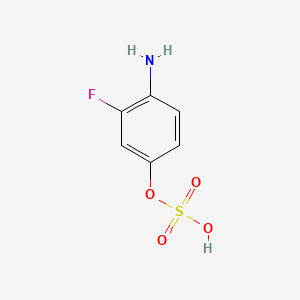
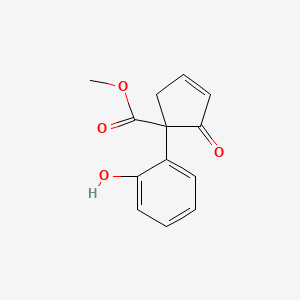
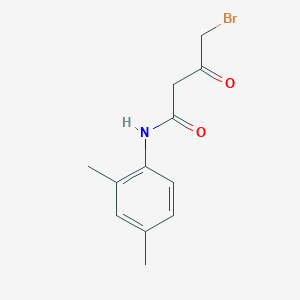

![2-[(Dodecyloxy)methyl]-1,4,7,10-tetraoxacyclotridecan-12-OL](/img/structure/B14337642.png)
